molecular formula C16H25NO3S B345262 1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine CAS No. 313250-85-0

1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine

Cat. No.: B345262
CAS No.: 313250-85-0
M. Wt: 311.4g/mol
InChI Key: FHHZMCNRVBHPHC-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine is a chemical compound of significant interest in advanced neuroscience and medicinal chemistry research, particularly in the study of neurotransmitter transporters. This sulfonamide-functionalized piperidine derivative is supplied strictly for research use in laboratory settings. Compounds with the piperidine structural motif, a saturated heterocyclic amine, are fundamental scaffolds in pharmaceutical development due to their favorable physicochemical properties and presence in numerous bioactive molecules . The integration of a sulfonamide group, a functional group known for its widespread applications in medicinal and synthetic chemistry, further enhances the potential research utility of this compound . Sulfonamides are key building blocks for many therapeutic molecules and are frequently investigated for their biological activities. This specific derivative is of high value for researchers investigating the dopamine transporter (DAT), a key target for understanding psychostimulant use disorders. Structurally related piperidine sulfonamides have been synthesized and evaluated as atypical dopamine transporter inhibitors . These inhibitors are distinguished by their ability to block the transporter's function without eliciting significant stimulant effects themselves, making them valuable pharmacological tools for studying addiction and potential treatments . Research into such compounds focuses on their potential to reduce the reinforcing effects of substances like cocaine and methamphetamine, offering a promising pathway for therapeutic intervention . The butoxyphenyl sulfonyl moiety is a critical structural feature that contributes to the compound's binding affinity and metabolic stability profile, which are key parameters optimized in drug discovery campaigns for central nervous system targets . This product is intended for use in non-clinical, in-vitro research applications only. It is not for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(4-butoxyphenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-3-4-13-20-15-5-7-16(8-6-15)21(18,19)17-11-9-14(2)10-12-17/h5-8,14H,3-4,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHZMCNRVBHPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with 4-butoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and properties between 1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine and analogous compounds:

Compound Name Substituents on Phenyl Ring Piperidine Substituents Key Properties References
This compound 4-butoxyphenyl 4-methyl High lipophilicity, moderate solubility
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide 4-methylphenyl 4-carboxamide, N-phenethyl Polar, lower lipophilicity
1-(4-Methoxy-3-methylbenzenesulfonyl)piperidine 4-methoxy, 3-methyl None Moderate lipophilicity, steric hindrance
1-[(4-Ethoxyphenyl)sulfonyl]piperidine 4-ethoxyphenyl None Lower lipophilicity vs. butoxy analog
Dyclonine (1-(4-butoxyphenyl)-3-(1-piperidinyl)-1-propanone) 4-butoxyphenyl Propanone-linked piperidine Topical anesthetic, ketone functionality

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity : The 4-butoxyphenyl group in the target compound increases membrane permeability compared to shorter alkoxy chains (e.g., ethoxy or methoxy) or methyl groups . However, this may reduce aqueous solubility, a trade-off critical for drug bioavailability.
  • Electronic Effects : The electron-donating butoxy group contrasts with electron-withdrawing groups (e.g., nitro in 1-[(4-nitrophenyl)sulfanylmethyl]piperidine), influencing reactivity and binding interactions .
  • Metabolic Stability : The 4-methyl group on the piperidine ring may enhance metabolic stability by sterically hindering oxidation compared to unsubstituted piperidines .

Biological Activity

1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The compound has the following chemical structure:

  • Chemical Formula : C16_{16}H23_{23}N1_{1}O3_{3}S
  • CAS Number : 313250-85-0

Synthesis Method

This compound is synthesized through the reaction of 4-methylpiperidine with 4-butoxybenzenesulfonyl chloride. This reaction typically occurs under basic conditions using solvents like dichloromethane or toluene, and bases such as triethylamine or sodium hydroxide to neutralize hydrochloric acid byproducts.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Activity : The compound has been studied for its ability to inhibit bacterial growth, potentially through mechanisms similar to those of traditional sulfonamides, which mimic para-aminobenzoic acid (PABA) and inhibit dihydropteroate synthase.
  • Anticancer Activity : Studies have shown that derivatives of this compound possess anticancer properties, with varying efficacy against different cancer cell lines.

Anticancer Studies

A notable study assessed the efficacy of this compound against several cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). The results indicated a dose-dependent inhibition of cell proliferation:

CompoundCell LineIC50_{50} (μM)
This compoundHCT-11625
Parent CompoundHCT-11685
Derivative AHepG-22.5

These results suggest that modifications to the original structure can enhance bioactivity against specific cancer types .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cancer cells, potentially leading to apoptosis or cell cycle arrest. Further research is necessary to elucidate these pathways fully .

Case Study: In Vitro Anticancer Efficacy

In a controlled study, this compound was tested alongside other sulfonamide derivatives. The findings demonstrated that while the parent compound exhibited moderate activity against HCT-116 cells, several synthesized derivatives showed enhanced potency, achieving IC50_{50} values significantly lower than the parent compound.

This suggests that structural modifications can lead to improved therapeutic agents in the fight against cancer .

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